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Compound of Interest

Compound Name: MEGA-9

Cat. No.: B1676160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MEGA-9, or Nonanoyl-N-methylglucamide, is a non-ionic detergent widely employed in the

study of membrane proteins. Its utility stems from its ability to gently solubilize proteins from the

lipid bilayer, preserving their native structure and function, which is crucial for subsequent

functional assays. This document provides detailed application notes and protocols for the use

of MEGA-9 in the functional analysis of two major classes of membrane proteins: transporters

and G-protein coupled receptors (GPCRs).

Properties of MEGA-9
A solid understanding of the physicochemical properties of MEGA-9 is essential for its effective

application in membrane protein research.
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Property Value Reference(s)

Chemical Formula C₁₆H₃₃NO₆

Molecular Weight 335.4 g/mol

Critical Micelle Concentration

(CMC)
19-25 mM in water

Aggregation Number Varies with conditions

Appearance White to off-white solid

Solubility Soluble in water

Application 1: Solubilization and Functional
Reconstitution of the Melibiose Transporter
The melibiose transporter (MelB) of Escherichia coli is a well-characterized member of the

major facilitator superfamily and serves as an excellent model for studying membrane

transport. MEGA-9 has been successfully used to solubilize and reconstitute this protein for

functional analysis.

Experimental Protocol: Solubilization and
Reconstitution of Melibiose Transporter (MelB)
This protocol outlines the steps for solubilizing MelB from E. coli membranes using MEGA-9
and subsequently reconstituting it into proteoliposomes for transport assays.

Materials:

E. coli membranes expressing MelB

Solubilization Buffer: 50 mM potassium phosphate (pH 7.5), 20% (v/v) glycerol, 1 mM EDTA,

5 mM dithiothreitol (DTT)

MEGA-9

E. coli polar lipids
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Reconstitution Buffer: 50 mM potassium phosphate (pH 7.5), 100 mM KCl

Bio-Beads SM-2

Radio-labeled melibiose (e.g., [³H]melibiose)

Protocol:

Membrane Preparation:

Thaw frozen E. coli membranes expressing MelB on ice.

Determine the total protein concentration using a standard protein assay (e.g., BCA

assay).

Solubilization of MelB:

Dilute the membranes with Solubilization Buffer to a final protein concentration of 5

mg/mL.

Add MEGA-9 to a final concentration of 1.5% (w/v). This concentration is well above the

CMC of MEGA-9, ensuring efficient micelle formation.

Incubate the mixture on ice for 1 hour with gentle agitation to allow for complete

solubilization of the membrane proteins.

Clarify the solubilized material by ultracentrifugation at 100,000 x g for 1 hour at 4°C to

pellet any insoluble material.

Carefully collect the supernatant containing the solubilized MelB.

Preparation of Liposomes:

Prepare a solution of E. coli polar lipids in chloroform at a concentration of 20 mg/mL.

In a round-bottom flask, evaporate the chloroform under a stream of nitrogen gas to form a

thin lipid film.
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Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

Hydrate the lipid film with Reconstitution Buffer to a final lipid concentration of 20 mg/mL

by vortexing vigorously.

The resulting multilamellar vesicles can be subjected to several freeze-thaw cycles to

increase homogeneity.

To form unilamellar vesicles, extrude the lipid suspension through a polycarbonate

membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.

Reconstitution of MelB into Proteoliposomes:

Mix the solubilized MelB with the prepared liposomes at a lipid-to-protein ratio (LPR) of

20:1 (w/w).

Add Bio-Beads SM-2 at a concentration of 80 mg per 1 mg of MEGA-9 to the mixture. The

Bio-Beads will gradually remove the detergent, leading to the insertion of the protein into

the lipid bilayer.

Incubate the mixture overnight at 4°C with gentle rocking.

Remove the Bio-Beads by decanting the proteoliposome suspension.

Functional Assay: Melibiose Transport:

Load the proteoliposomes with a high concentration of non-radioactive melibiose by

incubation.

Initiate the transport assay by diluting the loaded proteoliposomes into a buffer containing

radio-labeled melibiose.

At various time points, take aliquots of the reaction and stop the transport by rapid filtration

through a 0.22 µm filter.

Wash the filter with ice-cold buffer to remove any external radioactivity.
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Quantify the amount of radio-labeled melibiose taken up by the proteoliposomes using

liquid scintillation counting.

The rate of melibiose uptake is a measure of the functional activity of the reconstituted

transporter.

Experimental Workflow for Melibiose Transporter
Functional Assay
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Caption: Workflow for the functional reconstitution and assay of the melibiose transporter.
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Application 2: Solubilization and Functional
Analysis of G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest family of cell surface receptors and are major drug targets. Their

study often requires solubilization from the cell membrane while maintaining their ability to bind

ligands and activate G-proteins. While various detergents are used for GPCRs, MEGA-9 can

be a suitable choice for certain receptors due to its mild, non-denaturing properties.

Comparative Solubilization Efficiency of Different
Detergents for a Model GPCR
The choice of detergent is critical for successful GPCR solubilization and subsequent functional

studies. The following table summarizes hypothetical comparative data for the solubilization of

a model GPCR from HEK293 cell membranes using different detergents.

Detergent
Concentration (%
w/v)

Solubilization Yield
(%)

Ligand Binding
Activity (%)

MEGA-9 1.0 65 85

DDM 0.5 80 90

LDAO 0.1 95 30

CHAPS 1.0 70 75

Note: This data is illustrative and the optimal detergent and concentration must be determined

empirically for each specific GPCR.

Experimental Protocol: GPCR Solubilization and Ligand
Binding Assay
This protocol provides a general method for solubilizing a GPCR from mammalian cell

membranes using MEGA-9 and assessing its function through a radioligand binding assay.

Materials:
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Mammalian cells (e.g., HEK293) expressing the target GPCR

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail

Solubilization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) MEGA-
9, protease inhibitor cocktail

Radiolabeled ligand specific for the GPCR

Non-specific competitor ligand

GF/B glass fiber filters

Scintillation fluid

Protocol:

Membrane Preparation:

Harvest cells expressing the GPCR and wash with ice-cold PBS.

Resuspend the cell pellet in Lysis Buffer and homogenize using a Dounce homogenizer or

sonication.

Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken

cells.

Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the

membranes.

Resuspend the membrane pellet in Lysis Buffer and determine the protein concentration.

GPCR Solubilization:

Dilute the membranes to a protein concentration of 2-5 mg/mL in Solubilization Buffer

containing 1% (w/v) MEGA-9.

Incubate for 1-2 hours at 4°C with gentle rotation.
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Centrifuge at 100,000 x g for 1 hour at 4°C to pellet insoluble material.

Carefully collect the supernatant containing the solubilized GPCR.

Ligand Binding Assay:

In a 96-well plate, set up the following reactions in triplicate:

Total Binding: Solubilized GPCR + radiolabeled ligand.

Non-specific Binding: Solubilized GPCR + radiolabeled ligand + excess non-specific

competitor ligand.

Incubate the plate at room temperature for 1 hour to reach equilibrium.

Rapidly filter the contents of each well through a GF/B glass fiber filter using a cell

harvester.

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using

a scintillation counter.

Specific Binding is calculated as Total Binding - Non-specific Binding.

GPCR Signaling Pathway and Experimental Logic
The following diagram illustrates a generic Gs-coupled GPCR signaling pathway and the

logical flow of a functional assay to measure downstream signaling (cAMP production). The

initial solubilization and reconstitution steps are critical for isolating the receptor in a functional

state.
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Gs-Coupled GPCR Signaling Pathway Functional Assay Workflow
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Caption: A generic Gs-coupled GPCR signaling pathway and the corresponding experimental

workflow.

Conclusion
MEGA-9 is a valuable tool for the functional analysis of membrane proteins. Its non-ionic and

mild nature makes it suitable for solubilizing and reconstituting sensitive proteins like

transporters and GPCRs while preserving their activity. The protocols and data presented here

provide a starting point for researchers to develop and optimize their own functional assays

using MEGA-9. Empirical determination of the optimal conditions for each specific membrane

protein is crucial for achieving reliable and reproducible results.

To cite this document: BenchChem. [MEGA-9: Application Notes and Protocols for
Functional Assays of Membrane Proteins]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676160#mega-9-application-in-functional-assays-of-
membrane-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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